N,N-Dimethyl-d6-glycine hydrochloride CAS number 347840-03-3
N,N-Dimethyl-d6-glycine hydrochloride CAS number 347840-03-3
An In-Depth Technical Guide to N,N-Dimethyl-d6-glycine Hydrochloride for Advanced Bioanalytical Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and methodology of N,N-Dimethyl-d6-glycine hydrochloride (CAS: 347840-03-3). We will delve into its fundamental properties, its critical role as an internal standard in mass spectrometry, and provide a field-proven protocol for its use in quantitative bioanalysis.
Foundational Understanding: The Significance of Stable Isotope Labeling
N,N-Dimethyl-d6-glycine hydrochloride is the deuterium-labeled form of N,N-Dimethylglycine (DMG) hydrochloride.[1][2] The six hydrogen atoms on the two methyl groups are replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight (a mass shift of +6).
This seemingly subtle modification is the cornerstone of its utility in modern analytical chemistry, particularly in quantitative mass spectrometry.[1][3] The rising demand for high-purity, reliable stable isotope-labeled compounds in pharmaceutical research, especially for drug metabolism and pharmacokinetic (DMPK) studies, drives the market for molecules like N,N-Dimethyl-d6-glycine hydrochloride.[4]
Physicochemical Properties at a Glance
A thorough understanding of a compound's properties is critical for its effective application. The key identifiers and characteristics of N,N-Dimethyl-d6-glycine hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | [5][6] |
| Synonyms | Dimethylglycine-d6 HCl, DMG-d6 HCl, N-Methylsarcosine-d6 HCl | [1][7] |
| CAS Number | 347840-03-3 | [5][7] |
| Unlabeled CAS No. | 2491-06-7 | [6][7] |
| Molecular Formula | (CD₃)₂NCH₂COOH·HCl | [7] |
| Molecular Weight | 145.62 g/mol | [5][7] |
| Isotopic Purity | Typically ≥99 atom % D | [7] |
| Form | Solid / Powder | |
| Storage | Room temperature, under inert atmosphere | [2][7] |
| Stability | Stable under recommended storage conditions | [7] |
The Core Application: A Self-Validating Internal Standard for Mass Spectrometry
The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the stable isotope dilution method. N,N-Dimethyl-d6-glycine hydrochloride is a prime example of an ideal internal standard (IS) for its unlabeled analogue, DMG, or other structurally similar analytes.
The Causality Behind its Efficacy
The fundamental principle is that a good internal standard should behave as identically as possible to the analyte of interest throughout the entire analytical process—from sample extraction to final detection.
-
Co-elution in Chromatography: Being chemically identical, the deuterated standard co-elutes with the native analyte during liquid chromatography. This ensures that both compounds experience the same chromatographic conditions and, crucially, the same matrix effects at the point of entry into the mass spectrometer.
-
Correction for Sample Loss: Any physical loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the IS, these variations are normalized.
-
Compensation for Ionization Variability: The most significant challenge in ESI-MS is ion suppression or enhancement, where co-eluting matrix components interfere with the analyte's ionization efficiency. Because the stable isotope-labeled IS has virtually identical ionization properties to the analyte, it experiences the same degree of suppression or enhancement. The analyte/IS ratio remains constant, thereby providing an accurate and precise measurement irrespective of matrix effects. This creates a self-validating system that ensures the trustworthiness of the quantitative data.
Field-Proven Experimental Protocol: Quantification of Glycine in Human Plasma
This section provides a detailed workflow for the quantification of an amino acid (glycine is used here as a representative analyte) in a complex biological matrix like human plasma, employing N,N-Dimethyl-d6-glycine hydrochloride as the internal standard. While the IS is a labeled version of DMG, its structural similarity and physicochemical properties make it a suitable IS for other small, polar amino acids in specific validated methods, especially where a labeled version of the exact analyte is unavailable or prohibitively expensive.
Workflow Visualization
Caption: Bioanalytical workflow for amino acid quantification.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Internal Standard (IS) Stock: Accurately weigh ~1 mg of N,N-Dimethyl-d6-glycine hydrochloride and dissolve in a known volume (e.g., 1 mL) of 50:50 methanol:water to create a 1 mg/mL stock solution.
-
Analyte Stock: Prepare a corresponding 1 mg/mL stock solution of the unlabeled analyte (e.g., Glycine).
-
Working Solutions: Serially dilute the stock solutions to create working solutions for spiking. A typical IS working concentration might be 100 ng/mL.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the analyte working solution into a blank, pooled human plasma to create a calibration curve with 7-9 non-zero concentration points.
-
Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same blank plasma.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.[8]
-
Add 10 µL of the IS working solution to every tube except the blank.
-
Add 400 µL of ice-cold methanol (or a 30% sulfosalicylic acid solution) to precipitate proteins.[8]
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.[8]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is ideal for retaining and separating polar compounds like amino acids.[9]
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 90% B) and ramp down to elute the polar analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 2 - 15 µL.[9][10]
-
Tandem Mass Spectrometry:
- Ionization: Electrospray Ionization, Positive Mode (ESI+).[9][10]
- Detection: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes background noise.
- Example MRM Transitions:
-
Glycine: Precursor m/z 76 -> Product m/z 30
-
N,N-Dimethyl-d6-glycine: Precursor m/z 110 -> Product m/z 64 (Note: These are theoretical values and must be optimized experimentally).
5. Data Processing and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.
-
Plot the Peak Area Ratio against the nominal concentration of the standards and apply a linear regression (typically with 1/x² weighting) to generate the calibration curve.
-
Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples from their measured Peak Area Ratios.
Broader Scientific Applications
While its primary use is as an internal standard, N,N-Dimethyl-d6-glycine hydrochloride also finds application in other research areas:
-
Metabolic Tracers: It can be used as a tracer to study the metabolic fate of N,N-Dimethylglycine in biological systems.[1]
-
Peptide Synthesis and Protein Labeling: Stable isotope-labeled amino acids are used in peptide synthesis to create standards for proteomics research.[4]
-
Nutrient and Biomarker Research: The unlabeled form, DMG, is investigated as a nutrient supplement and antioxidant.[1][2] The deuterated form is essential for accurately quantifying its levels in biological fluids during such studies.
Conclusion
N,N-Dimethyl-d6-glycine hydrochloride (CAS 347840-03-3) is more than just a chemical reagent; it is an enabling tool for generating high-fidelity, trustworthy data in complex bioanalytical studies. Its role as a stable isotope-labeled internal standard is fundamental to the principles of modern quantitative mass spectrometry, allowing researchers to correct for experimental variability and overcome the challenges of matrix effects. The robust methodologies it supports are critical to advancing pharmaceutical development, clinical diagnostics, and metabolic research.
References
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PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Retrieved from [Link]
- Culea, M., Horj, E., Iordache, A., & Cozar, O. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279-4281.
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Credence Research. (n.d.). N N-Dimethyl-D6-Glycine Hydrochloride Market Size and Share 2032. Retrieved from [Link]
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ResearchGate. (2015). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells. Retrieved from [Link]_
- Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
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Alsachim. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from [Link]
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ResearchGate. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Retrieved from [Link]
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Eurisotop. (n.d.). MS/MS Standards. Retrieved from [Link]
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